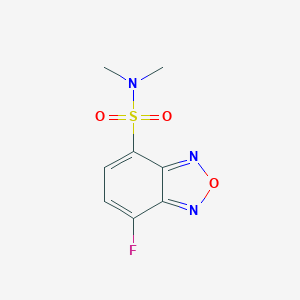

4-(N,N-二甲氨基磺酰基)-7-氟-2,1,3-苯并恶二唑

描述

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, also known as DBD-F, is a compound with the empirical formula C8H8FN3O3S and a molecular weight of 245.23 . It is used as a fluorogenic derivatizing agent for thiols . The reagent itself has negligible fluorescence, but thiol derivatives fluoresce intensively .

Synthesis Analysis

In a five-step synthesis, 4-(N,N-Dimethylaminosulfonyl)-7-N-methylhydrazino-2,1,3-benzoxadiazole (MDBDH) was prepared in high yields as a stable new derivatizing agent for carbonyl compounds . The major advantage of this substance compared with similar reagents is its improved solubility in polar solvents, such as methanol and ethanol .Chemical Reactions Analysis

MDBDH reacts with aldehydes in the presence of an acidic catalyst under the formation of the corresponding hydrazones . These are separated by means of reversed-phase liquid chromatography and detected UV/vis spectroscopically at wavelengths around 450 nm, depending on the individual hydrazone . MDBDH also reacts with oxidizers such as nitrogen dioxide and nitrite to only one product, 4-(N,N-Dimethylaminosulfonyl)-7-methylamino-2,1,3-benzoxadiazole (MDBDA), which can easily be separated from the hydrazones of lower aldehydes .Physical And Chemical Properties Analysis

This compound has a melting point of 123-128 °C and should be stored at a temperature of 2-8°C . It is also noted that the reagent has negligible fluorescence, but thiol derivatives fluoresce intensively .科学研究应用

DBD-F: A Versatile Compound in Scientific Research

DBD-F, or 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is a chemical compound with several applications in scientific research. Below are some of the unique applications of DBD-F based on the information available:

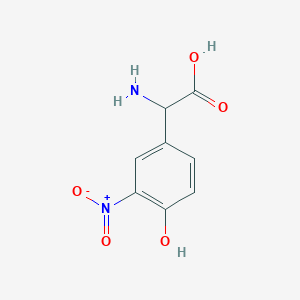

1. Derivatization of Amines and Amino Acids DBD-F is used for derivatization of amines and amino acids in high-performance liquid chromatography (HPLC), enhancing the detection and analysis of these compounds .

Thiol Labeling Reagent: It serves as a thiol labeling reagent due to its strong electrophilic properties, making it reactive not only for thiols but also for amines .

Enantiomeric Ratio Determination: DBD-F has been utilized in determining the enantiomeric ratio of amino acids in biological samples, which is crucial for understanding various biochemical processes .

作用机制

Target of Action

It’s known that dbd-f is a fluorescent derivative that is often used in the study of various biochemical processes .

Mode of Action

DBD-F is synthesized by reacting with certain compounds, such as amino acids . The reaction conditions are mild and no racemization occurs during the formation of the diastereomers . The resulting diastereomers exhibit fluorescence at approximately 570 nm when excited at approximately 460 nm .

Biochemical Pathways

The compound is used as a fluorescent derivative in various biochemical studies, suggesting that it may interact with multiple pathways depending on the context .

Result of Action

Its fluorescence properties make it a useful tool in biochemical research, allowing for the visualization and tracking of various biological processes .

Action Environment

It’s known that the reaction conditions for the synthesis of dbd-f are mild , suggesting that it may be relatively stable under a variety of conditions.

属性

IUPAC Name |

7-fluoro-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWANFXENNWOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243556 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

CAS RN |

98358-90-8 | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098358908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DBD-F [=4-(N,N-Dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of DBD-F?

A1: The molecular formula of DBD-F is C8H8FN3O3S, and its molecular weight is 245.23 g/mol. []

Q2: What are the primary targets of DBD-F and how does it interact with them?

A3: DBD-F primarily targets thiol and amine groups. Its reactivity stems from the fluorine atom on the benzoxadiazole ring. This fluorine atom acts as a leaving group in nucleophilic aromatic substitution reactions. Thiols and amines, acting as nucleophiles, attack the electron-deficient carbon bearing the fluorine, leading to the displacement of the fluorine atom and formation of a stable thioether or amine bond, respectively. []

Q3: How does the structure of DBD-F contribute to its reactivity towards thiols?

A4: The dimethylsulfonamide group (SO2NMe2) in DBD-F significantly influences its reactivity with thiols. Compared to its analog, ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole), which possesses a sulfonamide group (SO2NH2), DBD-F exhibits higher reactivity towards thiols. This difference arises from the stronger electron-withdrawing effect of the dimethylsulfonamide group, making the carbon atom attached to fluorine more electrophilic and thus more susceptible to nucleophilic attack by thiols. []

Q4: What is the significance of the fluorescence exhibited by DBD-F derivatives?

A5: The fluorescence of DBD-F derivatives is crucial for their detection and quantification. These derivatives typically fluoresce in the range of 510-590 nm when excited around 380-470 nm. This property enables their sensitive detection using fluorescence spectroscopy or high-performance liquid chromatography with fluorescence detection (HPLC-FLD). [, , , ]

Q5: What are the common applications of DBD-F in analytical chemistry?

A5: DBD-F finds applications in determining various analytes, including:

- Thiols: DBD-F is used to quantify thiols like cysteine, glutathione, homocysteine, N-acetylcysteine, and α-mercaptopropionylglycine in biological samples like rat tissues. []

- Amino acids: DBD-F is employed for pre-column derivatization and subsequent chiral separation of amino acid enantiomers using HPLC. [, , , ]

- Polyamines: It enables sensitive analysis of polyamines, including N-acetylated forms, in biological samples such as human saliva, fingernails, and rice bran. [, , , ]

- Drugs and Peptides: DBD-F is utilized in HPLC methods for determining drugs like methamphetamine and its metabolites, as well as peptides like ebiratide, in biological matrices. [, , , , , ]

- Fumonisins: DBD-F is used as a pre-column derivatizing agent for the HPLC analysis of fumonisins B1 and B2 in corn. [, ]

Q6: What makes DBD-F particularly suitable for analyzing trace amounts of compounds like fumonisins in complex matrices like food?

A7: Fumonisins lack inherent chromophores, making their detection at low levels challenging. DBD-F offers a solution by reacting with fumonisins to form fluorescent derivatives detectable at very low concentrations. This approach eliminates the need for less stable derivatives like o-phthalaldehyde (OPA) derivatives, which are prone to degradation and can compromise analytical precision. []

Q7: How does the use of DBD-F enhance the sensitivity of analytical techniques like HPLC?

A8: DBD-F's ability to transform non-fluorescent or weakly fluorescent analytes into highly fluorescent derivatives greatly enhances the sensitivity of analytical methods. This is particularly beneficial for HPLC, where the fluorescent signal from DBD-F derivatives allows for the detection of analytes at much lower concentrations than achievable with UV or other detection methods. [, , , , , ]

Q8: How is DBD-F used in the analysis of polyamines in complex biological matrices?

A9: DBD-F derivatization simplifies the analysis of polyamines in complex biological samples. It improves the chromatographic behavior of polyamines during HPLC analysis, leading to better peak shapes and resolution. Additionally, the enhanced detectability of the DBD-F labeled polyamines allows for their quantification even at trace levels in various biological matrices like fingernails, saliva, and rice bran. [, , , ]

Q9: Can you explain the role of DBD-F in enhancing the sensitivity of methamphetamine detection in biological samples?

A10: DBD-F reacts with methamphetamine to form a highly fluorescent derivative, making it detectable at much lower concentrations using HPLC with fluorescence detection. This is particularly valuable in forensic analysis where detecting trace amounts of methamphetamine in complex matrices like hair or urine is crucial. [, ]

Q10: How does the use of DBD-F in chiral amino acid analysis improve analytical outcomes?

A11: DBD-F derivatization coupled with chiral HPLC separation enables the differentiation and quantification of D- and L-amino acid enantiomers. This is crucial as the presence and levels of D-amino acids can be indicative of various biological processes and disease states. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)